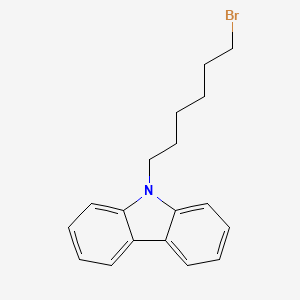

9-(6-bromohexyl)-9H-carbazole

Description

The exact mass of the compound 9-(6-bromohexyl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-(6-bromohexyl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(6-bromohexyl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-(6-bromohexyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN/c19-13-7-1-2-8-14-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)20/h3-6,9-12H,1-2,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNNZEMVTJAKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471526 | |

| Record name | 9-(6-bromohexyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94847-10-6 | |

| Record name | 9-(6-bromohexyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(6-Bromohexyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-(6-bromohexyl)-9H-carbazole

This technical guide provides a comprehensive overview of the synthesis of 9-(6-bromohexyl)-9H-carbazole, a key intermediate in the development of materials for organic electronics and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

9-(6-bromohexyl)-9H-carbazole is a versatile bifunctional molecule featuring a carbazole moiety and a terminal bromohexyl group. The carbazole unit is known for its excellent charge-transporting properties and high photoluminescence quantum yield, making it a desirable component in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. The bromohexyl chain provides a reactive site for further chemical modifications, allowing for the facile introduction of other functional groups or polymerization. The synthesis of this compound is primarily achieved through the N-alkylation of carbazole with 1,6-dibromohexane.[1]

Reaction Scheme

The predominant synthetic route to 9-(6-bromohexyl)-9H-carbazole involves the nucleophilic substitution reaction between the deprotonated carbazole and an excess of 1,6-dibromohexane. The use of an excess of the dihaloalkane is crucial to minimize the formation of the undesired dialkylated product, 1,6-bis(9H-carbazol-9-yl)hexane.

General Reaction Scheme for the Synthesis of 9-(6-bromohexyl)-9H-carbazole

Experimental Protocols

Two primary methods for the synthesis of 9-(6-bromohexyl)-9H-carbazole are detailed below: a standard method using a strong base and a phase-transfer catalysis (PTC) method.

Method 1: N-Alkylation using Sodium Hydride

This method employs a strong base, sodium hydride, to deprotonate the carbazole, followed by reaction with 1,6-dibromohexane.

Materials:

-

9H-Carbazole

-

1,6-Dibromohexane

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 9H-carbazole in anhydrous DMF, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at room temperature for 1 hour to ensure complete deprotonation of the carbazole.

-

1,6-Dibromohexane (5-6 equivalents) is then added to the reaction mixture.

-

The reaction is heated to a specified temperature (e.g., 60-80 °C) and stirred for a designated time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure.

-

The excess 1,6-dibromohexane can be removed by vacuum distillation.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford 9-(6-bromohexyl)-9H-carbazole as a white solid.

Method 2: Phase-Transfer Catalysis (PTC)

This approach offers an alternative that can be more amenable to larger-scale synthesis and may use weaker bases.[1]

Materials:

-

9H-Carbazole

-

1,6-Dibromohexane

-

Potassium Hydroxide (KOH)

-

Tetrabutylammonium Bromide (TBAB) or another suitable phase-transfer catalyst

-

Toluene

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, a mixture of 9H-carbazole, 1,6-dibromohexane (10 equivalents), powdered potassium hydroxide (excess), and a catalytic amount of tetrabutylammonium bromide (CTAB) is prepared in toluene and 50% aqueous sodium hydroxide.[2]

-

The reaction mixture is vigorously stirred at room temperature for an extended period (e.g., 5 days).[2]

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is poured into water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, and then dried over anhydrous magnesium sulfate.[2]

-

After filtration, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography to yield the final product.[2]

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of 9-(6-bromohexyl)-9H-carbazole based on literature data.

| Parameter | Method 1 (NaH/DMF) | Method 2 (PTC) | Reference |

| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) | [1] |

| Solvent | DMF or THF | Toluene / 50% NaOH(aq) | [1][2] |

| Catalyst | - | Tetrabutylammonium Bromide (TBAB) | [1] |

| Reactant Ratio (Carbazole:1,6-dibromohexane) | 1 : 5-6 | 1 : 10 | [1][2] |

| Temperature | 60-80 °C | Room Temperature | [2] |

| Reaction Time | 12-24 hours | 5 days | [2] |

| Yield | High (specifics vary) | Not explicitly stated | |

| Purification | Column Chromatography | Column Chromatography | [2] |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of 9-(6-bromohexyl)-9H-carbazole.

Experimental workflow for the synthesis of 9-(6-bromohexyl)-9H-carbazole.

References

An In-depth Technical Guide to the Physicochemical Properties of 9-(6-bromohexyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 9-(6-bromohexyl)-9H-carbazole. This compound is a key synthetic intermediate, particularly in the fields of materials science and organic electronics. Its bifunctional nature, combining the photophysical properties of the carbazole moiety with the reactive handle of a terminal bromine atom, makes it a versatile building block for the synthesis of a wide range of functional molecules and polymers.

Core Physicochemical Properties

9-(6-bromohexyl)-9H-carbazole is a solid at room temperature with a melting point in the range of 58-62 °C.[1] It is characterized by the molecular formula C₁₈H₂₀BrN and a molecular weight of approximately 330.27 g/mol .[1] The table below summarizes its key physicochemical properties.

| Property | Value | References |

| Molecular Formula | C₁₈H₂₀BrN | [1] |

| Molecular Weight | 330.27 g/mol | [1] |

| Physical Form | Solid, Crystalline Powder | [1] |

| Melting Point | 58-62 °C | [1] |

| Boiling Point | 457.9 ± 37.0 °C at 760 mmHg | |

| Purity | Typically ≥97% | [2] |

| CAS Number | 94847-10-6 | [2] |

Synthesis and Experimental Protocol

The most common method for the synthesis of 9-(6-bromohexyl)-9H-carbazole is the N-alkylation of carbazole with 1,6-dibromohexane. This reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, facilitating its nucleophilic attack on the bromoalkane. The use of a phase-transfer catalyst can enhance the reaction efficiency.

Experimental Protocol: Synthesis of 9-(4-bromobutyl)-9H-carbazole (Representative Example)

This protocol is adapted from the synthesis of 9-(4-bromobutyl)-9H-carbazole and can be modified for the synthesis of 9-(6-bromohexyl)-9H-carbazole.

Materials:

-

Carbazole

-

1,4-dibromobutane (or 1,6-dibromohexane for the target compound)

-

Toluene

-

Tetrabutylammonium bromide (TBAB)

-

Sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

A mixture of 10.32 g (61.72 mmol) of carbazole in 100 ml of toluene containing 118.2 g (547.4 mmol) of 1,4-dibromobutane and 2.0 g of tetrabutylammonium bromide (TBAB) is stirred at 45 °C for 3 hours.[3]

-

The reaction mixture is then left overnight.[3]

-

The aqueous layer is removed, and the organic layer is washed three times with water and brine.[3]

-

The organic layer is dried over anhydrous Na₂SO₄.[3]

-

The organic solvent is evaporated, and unreacted 1,4-dibromobutane is removed by vacuum distillation.[3]

-

The residue is recrystallized from ethanol to yield the pure product.[3]

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway for 9-(6-bromohexyl)-9H-carbazole.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 9-(6-bromohexyl)-9H-carbazole. The expected spectral data are based on the known characteristics of the carbazole core and the bromoalkyl chain. As with the experimental protocol, detailed spectral data for the hexyl derivative is scarce. Therefore, the data for 9-(4-bromobutyl)-9H-carbazole is provided as a representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of 9-(4-bromobutyl)-9H-carbazole:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10 | d | 2H | Aromatic protons of the carbazole ring |

| 7.11–7.47 | m | 6H | Aromatic protons of the carbazole ring |

| 4.35 | t | 2H | N-CH₂ |

| 3.37 | t | 2H | CH₂-Br |

| 1.91 | m | 4H | -CH₂-CH₂- |

Reference:[3]

Infrared (IR) Spectroscopy

IR (KBr) of 9-(4-bromobutyl)-9H-carbazole:

| Wavenumber (cm⁻¹) | Assignment |

| 3045 | Aromatic C-H stretching |

| 2939, 2925, 2855 | Aliphatic CH₂ stretching |

| 1620, 1593 | Carbazole ring C=C stretching |

Reference:[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound. For 9-(6-bromohexyl)-9H-carbazole, the expected exact mass would be calculated based on its molecular formula, C₁₈H₂₀BrN.

Applications and Future Directions

9-(6-bromohexyl)-9H-carbazole serves as a crucial intermediate in the synthesis of more complex molecules with applications in various fields.

Diagram of Potential Transformations:

Caption: Potential chemical transformations of 9-(6-bromohexyl)-9H-carbazole.

The terminal bromine atom allows for a variety of chemical modifications, including:

-

Polymerization: The monomer can be used to synthesize carbazole-based polymers for organic light-emitting diodes (OLEDs) and organic solar cells.

-

Nucleophilic Substitution: The bromo group can be displaced by various nucleophiles to introduce different functional groups, leading to the synthesis of potential pharmaceutical compounds with antibacterial and antifungal properties.

-

Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, to form more complex organic structures for use as functional dyes and electronic materials.

The versatility of 9-(6-bromohexyl)-9H-carbazole makes it a valuable tool for researchers in medicinal chemistry and materials science, with ongoing research exploring new applications for its derivatives.

References

An In-depth Technical Guide to the ¹H NMR Characterization of 9-(6-bromohexyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 9-(6-bromohexyl)-9H-carbazole, a key intermediate in organic synthesis. This document outlines the expected ¹H NMR spectral data, a detailed experimental protocol for its synthesis and NMR analysis, and a structural representation with proton assignments.

Introduction

9-(6-bromohexyl)-9H-carbazole is a versatile bifunctional molecule featuring a carbazole moiety and a terminal alkyl bromide. The carbazole unit is a well-known chromophore and charge-transporting group, while the bromohexyl chain provides a reactive site for further functionalization. This structure makes it a valuable building block in the synthesis of materials for organic electronics, pharmaceuticals, and other advanced applications. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose.[1] This guide offers a detailed reference for the ¹H NMR characterization of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 9-(6-bromohexyl)-9H-carbazole. The assignments for the carbazole ring and the initial part of the alkyl chain are based on data from the closely related analog, 9-(4-bromobutyl)-9H-carbazole, and general principles of NMR spectroscopy. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4, H-5 | ~8.10 | Doublet (d) | ~7.8 | 2H |

| H-1, H-8 | ~7.47-7.42 | Multiplet (m) | - | 2H |

| H-3, H-6 | ~7.38 | Triplet (t) | ~7.6 | 2H |

| H-2, H-7 | ~7.22 | Triplet (t) | ~7.4 | 2H |

| H-α (N-CH₂) | ~4.32 | Triplet (t) | ~7.2 | 2H |

| H-β | ~1.88 | Multiplet (m) | - | 2H |

| H-γ, H-δ | ~1.45-1.35 | Multiplet (m) | - | 4H |

| H-ε | ~1.82 | Multiplet (m) | - | 2H |

| H-ζ (CH₂-Br) | ~3.38 | Triplet (t) | ~6.8 | 2H |

Note: The chemical shifts and coupling constants for the hexyl chain (H-β to H-ε) are estimations based on typical values for alkyl chains and data from analogous structures. The exact values may vary depending on the solvent and spectrometer frequency.

Experimental Protocols

A detailed methodology for the synthesis and subsequent ¹H NMR characterization of 9-(6-bromohexyl)-9H-carbazole is provided below.

Synthesis of 9-(6-bromohexyl)-9H-carbazole

The most common method for the synthesis of 9-(6-bromohexyl)-9H-carbazole is the N-alkylation of carbazole with 1,6-dibromohexane.[1]

Materials:

-

Carbazole

-

1,6-dibromohexane

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) (as a phase-transfer catalyst)

-

Toluene or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or hexane for recrystallization

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (1 equivalent), powdered potassium hydroxide (2-3 equivalents), and a catalytic amount of tetrabutylammonium bromide.

-

Add anhydrous toluene or DMF to the flask.

-

Add 1,6-dibromohexane (3-5 equivalents) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to quench the reaction and dissolve the inorganic salts.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol or hexane to yield 9-(6-bromohexyl)-9H-carbazole as a white to off-white solid.

¹H NMR Sample Preparation and Analysis

Materials:

-

9-(6-bromohexyl)-9H-carbazole

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) (as an internal standard, usually 0.03% v/v in the deuterated solvent)

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Weigh approximately 5-10 mg of the purified 9-(6-bromohexyl)-9H-carbazole into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS to the vial.

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube using a pipette.

-

Place the NMR tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of 9-(6-bromohexyl)-9H-carbazole.

Structural Representation and Proton Assignments

The following diagrams illustrate the chemical structure of 9-(6-bromohexyl)-9H-carbazole with proton numbering and a logical workflow for its synthesis and characterization.

Caption: Structure of 9-(6-bromohexyl)-9H-carbazole with proton numbering.

Caption: Workflow for the synthesis and ¹H NMR characterization.

References

An In-depth Technical Guide to the 13C NMR Spectral Analysis of 9-(6-bromohexyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 9-(6-bromohexyl)-9H-carbazole. Due to the absence of publicly available, experimentally verified 13C NMR data for this specific compound, this guide outlines a predicted spectrum based on the known chemical shifts of carbazole, 1-bromohexane, and related N-alkylated carbazole derivatives. This approach provides a robust estimation for the characterization of 9-(6-bromohexyl)-9H-carbazole and serves as a valuable reference for researchers synthesizing or working with this compound and its analogs.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for 9-(6-bromohexyl)-9H-carbazole. The prediction is based on the additive effects of N-alkylation on the carbazole core and the known chemical shifts of a bromohexane chain. The carbon atoms are numbered as illustrated in the molecular structure diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1, C-8 | ~108.8 | Slight upfield shift from carbazole (~110 ppm) due to N-alkylation. |

| C-2, C-7 | ~125.7 | Minor shift from carbazole (~125.8 ppm). |

| C-3, C-6 | ~118.9 | Minor shift from carbazole (~118.9 ppm). |

| C-4, C-5 | ~120.4 | Minor shift from carbazole (~120.4 ppm). |

| C-4a, C-4b | ~122.9 | Minor shift from carbazole (~123.1 ppm). |

| C-9a, C-8a | ~140.4 | Slight downfield shift from carbazole (~139.8 ppm) due to the electron-donating effect of the alkyl group. |

| C-1' | ~43.0 | Typical chemical shift for a methylene carbon attached to a nitrogen in an N-alkylated carbazole. |

| C-2' | ~28.8 | Standard aliphatic methylene chemical shift. |

| C-3' | ~26.5 | Standard aliphatic methylene chemical shift. |

| C-4' | ~32.5 | Slight downfield shift due to the influence of the bromine atom. |

| C-5' | ~31.0 | Standard aliphatic methylene chemical shift. |

| C-6' | ~33.8 | Downfield shift characteristic of a methylene carbon directly attached to a bromine atom. |

Molecular Structure and Atom Numbering

Caption: Molecular structure of 9-(6-bromohexyl)-9H-carbazole with atom numbering for 13C NMR assignments.

Experimental Protocol for 13C NMR Spectroscopy

A standard protocol for acquiring a high-quality 13C NMR spectrum of 9-(6-bromohexyl)-9H-carbazole is detailed below. This protocol is based on established methodologies for organic compounds.[1]

1. Sample Preparation:

-

Purity: Ensure the sample of 9-(6-bromohexyl)-9H-carbazole is of high purity to avoid spectral artifacts from impurities.

-

Solvent: Dissolve approximately 10-50 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL. The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is recommended for routine spectra.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): This will vary depending on the sample concentration. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (typically ranging from several hundred to several thousand scans).

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transform: The Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.

Workflow for 13C NMR Spectral Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of a 13C NMR spectrum for a compound like 9-(6-bromohexyl)-9H-carbazole.

Caption: A generalized workflow for 13C NMR spectroscopy from sample preparation to spectral interpretation.

References

Mass Spectrometry of 9-(6-bromohexyl)-9H-carbazole: A Technical Guide for Molecular Weight Confirmation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the use of mass spectrometry for the confirmation of the molecular weight of 9-(6-bromohexyl)-9H-carbazole. This document provides a comprehensive overview of the expected mass spectral data, a detailed experimental protocol, and a logical workflow for the analysis.

Introduction

9-(6-bromohexyl)-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic compound with significant applications in materials science, pharmaceuticals, and organic electronics. Accurate determination of its molecular weight is a critical first step in its characterization, ensuring purity and confirming its chemical identity. Mass spectrometry is the definitive technique for this purpose, providing precise mass-to-charge ratio (m/z) measurements of the molecular ion and its characteristic fragments.

Expected Mass Spectral Data

The chemical formula for 9-(6-bromohexyl)-9H-carbazole is C₁₈H₂₀BrN, with a calculated monoisotopic molecular weight of approximately 330.083 g/mol . Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Table 1: Predicted Quantitative Data for Mass Spectrometric Analysis of 9-(6-bromohexyl)-9H-carbazole

| Ion Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Fragmentation Pathway |

| Molecular Ion [M]⁺ | 330.08 | 332.08 | Ionization of the parent molecule |

| Loss of Bromine radical [M-Br]⁺ | 251.15 | - | Cleavage of the C-Br bond |

| Carbazolemethyl cation [C₁₂H₈N-CH₂]⁺ | 180.08 | - | Benzylic cleavage |

| Carbazole cation [C₁₂H₉N]⁺ | 167.07 | - | Cleavage of the N-hexyl bond |

| Hexyl cation [C₆H₁₃]⁺ | 85.13 | - | Cleavage of the N-hexyl bond |

| Butyl cation [C₄H₉]⁺ | 57.07 | - | Fragmentation of the hexyl chain |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a typical experimental protocol for the analysis of 9-(6-bromohexyl)-9H-carbazole using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

3.1. Sample Preparation

-

Dissolution: Prepare a dilute solution of the 9-(6-bromohexyl)-9H-carbazole sample (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for the analysis of semi-volatile organic compounds.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-450.

-

Scan Speed: 1000 amu/s.

-

3.3. Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample solution into the GC-MS system.

-

Acquire the mass spectral data over the specified mass range.

-

Process the acquired data to identify the peak corresponding to 9-(6-bromohexyl)-9H-carbazole.

-

Analyze the mass spectrum of the target compound, identifying the molecular ion peaks and major fragment ions.

-

Compare the observed m/z values with the predicted values in Table 1 to confirm the molecular weight and structure.

Logical Workflow and Fragmentation Pathway

The logical workflow for the mass spectrometric analysis and the primary fragmentation pathways of 9-(6-bromohexyl)-9H-carbazole under electron ionization are illustrated below.

Caption: Logical workflow and primary fragmentation pathway of 9-(6-bromohexyl)-9H-carbazole.

Conclusion

Mass spectrometry, particularly GC-MS with electron ionization, is an indispensable tool for the unambiguous molecular weight confirmation of 9-(6-bromohexyl)-9H-carbazole. By following the detailed experimental protocol and understanding the predictable fragmentation patterns, researchers can confidently verify the identity and purity of this important chemical compound. The characteristic isotopic signature of bromine provides an additional layer of confirmation in the mass spectrum.

FT-IR Spectroscopy of 9-(6-bromohexyl)-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 9-(6-bromohexyl)-9H-carbazole. This document details the characteristic vibrational frequencies of its functional groups, offers a standard experimental protocol for spectral acquisition, and presents a visual workflow for the analytical process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of carbazole derivatives.

Core Functional Group Analysis

The FT-IR spectrum of 9-(6-bromohexyl)-9H-carbazole is characterized by the vibrational modes of its two primary constituent parts: the carbazole ring system and the 6-bromohexyl alkyl chain. The substitution at the 9-position of the carbazole nitrogen with the bromohexyl group eliminates the N-H stretching vibration that would be present in unsubstituted carbazole.

The key spectral features arise from the aromatic C-H and C-C bonds of the carbazole moiety, the aliphatic C-H bonds of the hexyl chain, the C-N bond linking the two parts, and the terminal C-Br bond.

Quantitative Data Summary

The following table summarizes the expected characteristic FT-IR absorption bands for 9-(6-bromohexyl)-9H-carbazole. The data is compiled from established literature values for carbazole derivatives and alkyl halides.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| 2960-2850 | Strong | Aliphatic C-H (CH₂, CH₃) | Stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C | Stretching |

| 1470-1450 | Medium | Aliphatic C-H | Bending (Scissoring) |

| 1370-1350 | Medium | Aliphatic C-H | Bending (Rocking) |

| ~1450 | Medium | C-N | Stretching |

| 1300-1150 | Medium | -CH₂-Br | Wagging |

| 750-720 | Strong | Aromatic C-H | Out-of-plane Bending |

| 690-515 | Medium-Strong | C-Br | Stretching[1] |

Experimental Protocols

A standard and reliable method for obtaining a high-quality FT-IR spectrum of solid 9-(6-bromohexyl)-9H-carbazole is the Potassium Bromide (KBr) pellet method. This technique involves mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.

Materials:

-

9-(6-bromohexyl)-9H-carbazole sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet die and hydraulic press

-

FT-IR spectrometer

Procedure:

-

Grinding: Weigh approximately 1-2 mg of the 9-(6-bromohexyl)-9H-carbazole sample and about 100-200 mg of dry KBr powder.

-

Mixing: Combine the sample and KBr in an agate mortar. Grind the mixture thoroughly with the pestle for several minutes to ensure a homogenous distribution and to reduce the particle size of the sample.

-

Pellet Formation: Transfer the finely ground mixture into a pellet die.

-

Pressing: Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences.

An alternative method is the Thin Solid Film technique. This involves dissolving a small amount of the solid sample in a volatile organic solvent, depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate, leaving a thin film of the compound on the plate.

Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of 9-(6-bromohexyl)-9H-carbazole using the KBr pellet method.

Caption: A flowchart of the FT-IR experimental workflow.

References

Navigating the Solubility of 9-(6-bromohexyl)-9H-carbazole: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 9-(6-bromohexyl)-9H-carbazole in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document provides a qualitative assessment of its expected solubility and a detailed, generalized experimental protocol for its quantitative determination.

Understanding the Solubility Profile

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for 9-(6-bromohexyl)-9H-carbazole. However, based on the known solubility of the parent compound, carbazole, and the influence of its substituents, a qualitative understanding can be established.

Carbazole, a heterocyclic aromatic compound, is generally characterized by its low polarity. Consequently, it exhibits poor solubility in water but is soluble in many organic solvents. The solubility of carbazole derivatives is significantly influenced by the nature of the substituent groups attached to the carbazole nucleus.

The subject of this guide, 9-(6-bromohexyl)-9H-carbazole, possesses a hexyl alkyl chain at the 9-position. Alkyl groups are known to increase the lipophilicity of a molecule, which generally enhances its solubility in non-polar and moderately polar organic solvents. The terminal bromine atom on the hexyl chain may slightly increase the polarity of the molecule but is not expected to dramatically alter its overall solubility profile in organic media. Therefore, it is anticipated that 9-(6-bromohexyl)-9H-carbazole will exhibit good solubility in a range of common organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To ascertain the precise solubility of 9-(6-bromohexyl)-9H-carbazole, a robust experimental protocol is required. The following details a reliable method for generating quantitative solubility data.

Objective:

To determine the equilibrium solubility of 9-(6-bromohexyl)-9H-carbazole in various organic solvents at a specified temperature.

Materials:

-

9-(6-bromohexyl)-9H-carbazole (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 9-(6-bromohexyl)-9H-carbazole to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., 25 °C) and stir the mixtures vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any particulate matter.

-

Quantitatively dilute the collected aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 9-(6-bromohexyl)-9H-carbazole of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the instrument response (e.g., peak area or absorbance) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 9-(6-bromohexyl)-9H-carbazole in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in determining the solubility of 9-(6-bromohexyl)-9H-carbazole.

Caption: Workflow for determining the solubility of 9-(6-bromohexyl)-9H-carbazole.

Data Presentation

As quantitative data becomes available through the execution of the aforementioned protocol, it should be organized into a clear and concise table for easy comparison. An example of such a table is provided below.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Chloroform | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

This technical guide provides a foundational understanding and a practical framework for determining the solubility of 9-(6-bromohexyl)-9H-carbazole. The generation of precise quantitative data through the outlined experimental protocol will be invaluable for its application in research and development.

Thermal Stability and Decomposition Profile of 9-(6-bromohexyl)-9H-carbazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of the carbazole derivative, 9-(6-bromohexyl)-9H-carbazole. While specific experimental data for this compound is not extensively available in public literature, this document aggregates data from structurally related compounds to establish a probable thermal profile. Furthermore, it outlines the standard experimental protocols for determining these properties and proposes a likely thermal decomposition pathway.

Introduction to Thermal Stability in Material and Drug Development

Thermal stability is a critical parameter in the development of new materials and active pharmaceutical ingredients (APIs). It dictates the conditions under which a compound can be processed, stored, and utilized without undergoing unwanted chemical decomposition. For carbazole derivatives, which find applications in organic electronics and as pharmaceutical intermediates, understanding their thermal behavior is paramount for ensuring performance, safety, and shelf-life. The decomposition temperature (Td) is a key metric, representing the temperature at which a substance begins to chemically break down.

Estimated Thermal Properties of 9-(6-bromohexyl)-9H-carbazole

Direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 9-(6-bromohexyl)-9H-carbazole is not readily found in the reviewed literature. However, the thermal stability of various carbazole derivatives has been reported, providing a strong basis for estimating the performance of the title compound. The carbazole moiety is known for its inherent high thermal stability due to its rigid, aromatic structure.[1] Functionalization can influence this stability.

Based on the data for analogous compounds, it is anticipated that 9-(6-bromohexyl)-9H-carbazole possesses a high decomposition temperature, likely exceeding 300°C. The presence of the bromohexyl chain may slightly lower the decomposition onset compared to unsubstituted carbazole due to the weaker C-Br and C-C bonds in the alkyl chain.

Table 1: Thermal Properties of Selected Carbazole Derivatives

| Compound | Decomposition Temperature (Td) | Glass Transition Temperature (Tg) | Measurement Conditions |

| Carbazole | > 350°C | 118°C | N/A |

| 3,6-Dibromo-9-hexyl-carbazole | ~380°C | 65°C | N/A |

| 9-Phenylcarbazole | > 400°C | 121°C | N/A |

| Poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole] | High thermal stability | N/A | TGA |

Note: The data presented is compiled from various sources and is intended for comparative purposes. Exact values can vary based on experimental conditions.

Experimental Determination of Thermal Stability

To definitively determine the thermal stability and decomposition temperature of 9-(6-bromohexyl)-9H-carbazole, the following standard analytical techniques are employed.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss indicates the beginning of decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 9-(6-bromohexyl)-9H-carbazole is placed in a TGA sample pan (e.g., alumina or platinum).

-

Instrumentation: The sample is loaded into a thermogravimetric analyzer.

-

Atmosphere: A controlled atmosphere is established, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a defined temperature range (e.g., from room temperature to 600°C).

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The decomposition temperature is often reported as the onset temperature of decomposition (Tonset) or the temperature at which 5% mass loss occurs (Td5%).

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.

-

Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The melting point (Tm) and any decomposition exotherms are determined from this plot.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental studies on the decomposition mechanism of 9-(6-bromohexyl)-9H-carbazole, a hypothetical pathway can be proposed based on the known chemistry of bromoalkanes and carbazole derivatives. The thermal decomposition of brominated organic compounds often initiates with the cleavage of the weakest chemical bonds.

The most likely initial step in the thermal decomposition of 9-(6-bromohexyl)-9H-carbazole is the homolytic cleavage of the carbon-bromine (C-Br) bond, which is typically the weakest bond in the molecule. This would generate a carbazole-hexyl radical and a bromine radical. Alternatively, an elimination reaction could occur, leading to the formation of 9-(hex-5-en-1-yl)-9H-carbazole and hydrogen bromide (HBr). Subsequent reactions could involve further fragmentation of the hexyl chain and eventual degradation of the carbazole ring at higher temperatures.

Conclusion

While direct experimental data for 9-(6-bromohexyl)-9H-carbazole is limited, a comprehensive understanding of its probable thermal behavior can be established through the analysis of related carbazole derivatives. The compound is expected to exhibit high thermal stability, with a decomposition temperature likely above 300°C. Definitive characterization of its thermal properties requires standard analytical techniques such as TGA and DSC, following the protocols outlined in this guide. The proposed decomposition pathway, initiating with C-Br bond cleavage or HBr elimination, provides a logical framework for understanding its degradation mechanism. This information is crucial for the successful application of 9-(6-bromohexyl)-9H-carbazole in research and development, ensuring its stability and performance in its intended applications.

References

Crystal Structure of 9-(6-bromohexyl)-9H-carbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential therapeutic applications of 9-(6-bromohexyl)-9H-carbazole and its derivatives. While the specific crystal structure of 9-(6-bromohexyl)-9H-carbazole is not publicly available, this document details its synthesis and physicochemical properties. Furthermore, it presents an in-depth analysis of the crystal structures of closely related bromo-substituted carbazole derivatives, offering valuable insights into the molecular geometry and packing of this class of compounds. The guide also outlines experimental protocols and explores the potential of these derivatives as anticancer agents.

Synthesis and Properties of 9-(6-bromohexyl)-9H-carbazole

9-(6-bromohexyl)-9H-carbazole is a key synthetic intermediate utilized in the development of materials for organic electronics and potential therapeutic agents.[1] Its structure features a carbazole core N-substituted with a hexyl chain terminating in a bromine atom, which serves as a reactive site for further chemical modifications.[1]

Synthesis: The most common method for synthesizing 9-(6-bromohexyl)-9H-carbazole is the direct N-alkylation of carbazole with 1,6-dibromohexane.[1] This reaction typically involves the deprotonation of the carbazole nitrogen using a base, followed by nucleophilic substitution on the dibromoalkane.[1] Phase-transfer catalysts can be employed to enhance the reaction efficiency.[1]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₈H₂₀BrN |

| Molecular Weight | 330.27 g/mol |

| Appearance | Solid |

| Melting Point | 58.0-62.0 °C |

| Boiling Point | 457.9 ± 37.0 °C at 760 mmHg |

Data sourced from multiple references.[1]

Crystal Structure Analysis of Bromo-Substituted Carbazole Derivatives

To understand the structural characteristics of 9-(6-bromohexyl)-9H-carbazole, an examination of the crystal structures of analogous compounds is highly informative. Below are the crystallographic data for 3-bromo-9-ethyl-9H-carbazole and 9-(4-bromobutyl)-9H-carbazole.

Crystal Structure of 3-bromo-9-ethyl-9H-carbazole

The tricyclic ring system in 3-bromo-9-ethyl-9H-carbazole is nearly planar.[2][3][4]

Table 1: Crystal Data and Structure Refinement for 3-bromo-9-ethyl-9H-carbazole

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂BrN |

| Molecular Weight | 274.16 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.263 (16) |

| b (Å) | 7.745 (8) |

| c (Å) | 20.41 (2) |

| V (ų) | 2413 (5) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 3.39 |

| R[F² > 2σ(F²)] | 0.078 |

| wR(F²) | 0.236 |

Data sourced from Acta Crystallographica Section E.[3]

Crystal Structure of 9-(4-bromobutyl)-9H-carbazole

In 9-(4-bromobutyl)-9H-carbazole, the carbazole ring system is also essentially planar.[1] The bromobutyl group is positioned to one side of the carbazole plane and adopts a zigzag conformation.

Table 2: Crystal Data and Structure Refinement for 9-(4-bromobutyl)-9H-carbazole

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆BrN |

| Molecular Weight | 302.21 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.0949 (4) |

| b (Å) | 7.7012 (2) |

| c (Å) | 22.6874 (4) |

| V (ų) | 2812.10 (11) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 2.91 |

| R[F² > 2σ(F²)] | 0.049 |

| wR(F²) | 0.146 |

Data sourced from Acta Crystallographica Section E.[1]

Experimental Protocols

Synthesis of 3-bromo-9-ethyl-9H-carbazole

To a solution of N-bromosuccinimide (0.911 g, 5.12 mmol) in 10 mL of DMF, 9-ethyl-carbazole (1.00 g, 5.12 mmol) was added.[3] The reaction mixture was stirred at room temperature for 24 hours.[3] Upon completion, as monitored by TLC, the solution was poured into a large volume of ice water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated. The crude product was crystallized from methanol to yield white, needle-like crystals.[3][4]

Synthesis of 9-(4-bromobutyl)-9H-carbazole

A mixture of carbazole (10.32 g, 61.72 mmol), 1,4-dibromobutane (118.2 g, 547.4 mmol), and tetrabutylammonium bromide (TBAB, 2.0 g) in 100 ml of toluene was stirred at 45 °C.[1] After removal of the aqueous layer, the organic layer was washed with water and brine, then dried over Na₂SO₄. The solvent was evaporated, and excess 1,4-dibromobutane was removed by vacuum distillation. The residue was recrystallized from ethanol to yield the final product.[1]

X-ray Crystallography

Single-crystal X-ray diffraction data for the derivatives were collected on a diffractometer using graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².

Biological Activity and Drug Development Potential

Carbazole derivatives are recognized for their wide range of biological activities and have become a significant focus in oncological research.[5][6][7] Some carbazole derivatives have been identified as potent inhibitors of topoisomerase II, an essential enzyme in DNA replication and transcription, making them promising candidates for anticancer drug development.[5][6][7] The general workflow for evaluating the anticancer potential of these compounds is outlined below.

This workflow begins with the synthesis and characterization of a library of 9-(6-bromohexyl)-9H-carbazole derivatives. These compounds then undergo in vitro screening to assess their cytotoxicity against various cancer cell lines and their specific inhibitory activity against targets like topoisomerase II. Promising candidates are further investigated for their ability to induce apoptosis. Finally, lead compounds are advanced to in vivo studies using animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. This systematic approach is crucial for the identification and development of novel carbazole-based anticancer therapeutics.

References

- 1. 9-(6-bromohexyl)-9H-carbazole | 94847-10-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 5,6-bis(9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole: distortion from a hypothetical higher-symmetry structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Electronic properties of 9-(6-bromohexyl)-9H-carbazole HOMO/LUMO levels

An In-depth Technical Guide to the Electronic Properties of 9-(6-bromohexyl)-9H-carbazole: HOMO/LUMO Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(6-bromohexyl)-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic compound known for its significant electronic and photophysical properties. The carbazole moiety's electron-rich nature and high charge carrier mobility make its derivatives promising candidates for a range of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and as building blocks in medicinal chemistry.[1][2][3] The electronic characteristics of these molecules are fundamentally governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]

Theoretical Determination of HOMO/LUMO Levels

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic properties of organic molecules with a good balance of accuracy and computational cost.[5][6]

Computational Workflow using Density Functional Theory (DFT)

A typical workflow for the theoretical calculation of HOMO and LUMO energy levels for a carbazole derivative like 9-(6-bromohexyl)-9H-carbazole involves the following steps:

-

Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a suitable basis set, for instance, 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[5] This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: Following the geometry optimization, a frequency calculation is performed at the same level of theory. This is a crucial step to confirm that the optimized structure represents a true energy minimum on the potential energy surface. The absence of any imaginary frequencies indicates a stable structure.[5]

-

HOMO and LUMO Energy Calculation: Once the optimized geometry is confirmed as a stable minimum, the energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output of the DFT calculation. These values are typically provided in electron volts (eV). It is important to note that the choice of the functional and basis set can significantly influence the calculated energies.[5] Therefore, it is good practice to benchmark the chosen computational method against experimental data for structurally similar compounds to ensure the reliability of the predictions.

Caption: Computational workflow for determining HOMO/LUMO levels using DFT.

Experimental Determination of HOMO/LUMO Levels

Experimental techniques are vital for validating theoretical calculations and understanding the real-world electronic behavior of molecules. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the two primary methods employed for this purpose.[5]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials can then be used to estimate the HOMO and LUMO energy levels.[5][7]

Experimental Protocol:

-

Sample Preparation: A solution of the compound of interest, 9-(6-bromohexyl)-9H-carbazole, is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is necessary to ensure the conductivity of the solution.

-

Instrumentation: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (E_ox) and reduction potential (E_red) of the compound are determined from the resulting voltammogram.

-

Calculation of HOMO/LUMO Levels: The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox^onset) and onset reduction (E_red^onset) potentials, respectively, using empirical formulas. A common practice is to use a ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. The energy levels can be calculated using the following equations:

-

E_HOMO = -[E_ox^onset - E_1/2(Fc/Fc+) + 5.1] eV

-

E_LUMO = -[E_red^onset - E_1/2(Fc/Fc+) + 5.1] eV

-

The value of 5.1 eV is the energy level of the Fc/Fc+ couple below the vacuum level.[8]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon can promote an electron from the HOMO to the LUMO. The energy of this transition corresponds to the optical HOMO-LUMO gap.[5]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF).

-

Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_max) is identified.

-

Calculation of the Optical Band Gap: The optical band gap (E_g^opt) can be calculated from the onset of the absorption edge (λ_onset) of the UV-Vis spectrum using the formula:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

The LUMO energy level can also be estimated by adding the optical band gap to the HOMO energy level determined by CV: E_LUMO = E_HOMO + E_g^opt.[8]

Caption: Experimental workflow for determining HOMO/LUMO levels.

Data Presentation

The following table provides a structured format for summarizing the electronic properties of 9-(6-bromohexyl)-9H-carbazole, as determined by the theoretical and experimental methods described above. Researchers can use this template to report their findings.

| Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Computational | |||

| DFT (e.g., B3LYP/6-31G(d)) | Value | Value | Value |

| Experimental | |||

| Cyclic Voltammetry | Value | Value | Value |

| UV-Vis Spectroscopy | - | - | Value (Optical) |

Note: The "Value" entries are placeholders and should be replaced with experimentally or computationally determined data.

Conclusion

Determining the HOMO and LUMO energy levels of 9-(6-bromohexyl)-9H-carbazole is essential for understanding its electronic behavior and assessing its potential in various applications. Although specific values for this compound are not currently documented in the literature, a combined theoretical and experimental approach provides a robust framework for their determination. DFT calculations offer valuable predictive insights into the electronic structure, while cyclic voltammetry and UV-Vis spectroscopy provide crucial experimental data for validation. By employing the methodologies outlined in this guide, researchers can comprehensively characterize the frontier molecular orbitals of 9-(6-bromohexyl)-9H-carbazole and other novel carbazole derivatives, thereby accelerating the design and development of new materials for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 9-(4-Bromobutyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

An In-depth Technical Guide to the N-alkylation of Carbazole with 1,6-Dibromohexane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of carbazole is a fundamental transformation in organic synthesis, providing a versatile scaffold for the development of materials with unique photophysical properties and biologically active compounds. This technical guide focuses on the N-alkylation of carbazole using 1,6-dibromohexane, a reaction that produces key intermediates for creating bicarbazole derivatives or molecules with a flexible hexane linker. This document provides a detailed examination of the reaction mechanism, a summary of various experimental conditions, a comprehensive experimental protocol, and a discussion of the factors influencing product distribution.

Core Reaction Mechanism: A Nucleophilic Substitution Pathway

The N-alkylation of carbazole with 1,6-dibromohexane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, analogous to the well-known Williamson ether synthesis.[1][2][3] The reaction can be dissected into two primary steps:

-

Deprotonation of Carbazole: The nitrogen atom in carbazole has a pKa in the mid-teens, making its N-H proton acidic enough to be removed by a suitable base.[4] In the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH), the carbazole is deprotonated to form the carbazolide anion. This anion is a potent nucleophile.[4][5]

-

Nucleophilic Attack: The newly formed carbazolide anion attacks one of the electrophilic carbon atoms of 1,6-dibromohexane. This attack displaces a bromide ion as the leaving group, forming the C-N bond and yielding the mono-alkylated product, 9-(6-bromohexyl)-9H-carbazole.[3]

Given that the alkylating agent is a dihalide, a subsequent reaction can occur where a second carbazolide anion attacks the other end of the 9-(6-bromohexyl)-9H-carbazole intermediate. This second SN2 reaction results in the formation of the bis-alkylated side product, 1,6-di(9H-carbazol-9-yl)hexane. The formation of this product can be controlled by adjusting the molar ratio of the reactants.

Figure 1: Logical diagram of the N-alkylation of carbazole with 1,6-dibromohexane.

Experimental Protocols and Reaction Conditions

The N-alkylation of carbazole can be achieved under various conditions, including conventional heating, phase-transfer catalysis (PTC), and microwave irradiation.[6][7] The choice of base, solvent, and reaction conditions significantly impacts the reaction rate and yield.

Summary of Reaction Conditions

The following table summarizes common conditions employed for the N-alkylation of carbazoles, which are applicable to the reaction with 1,6-dibromohexane.

| Method | Base(s) | Solvent(s) | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Conventional Heating | NaH, K₂CO₃, KOH, Cs₂CO₃ | DMF, THF, Acetonitrile | None | RT - 100 | 4 - 24 | 60 - 95 | [5][8] |

| Phase-Transfer Catalysis | NaOH, KOH, K₂CO₃ | Toluene, Dichloromethane | TBAB, 18-Crown-6 | RT - 80 | 2 - 18 | 85 - 98 | [4][5][7] |

| Microwave Irradiation | K₂CO₃ (adsorbed on solid support) | Dry Media (Solvent-free) | None | 100 - 150 | 0.1 - 0.5 | 90 - 99 | [6][9][10] |

Note: Yields are typical for N-alkylation reactions and may vary based on the specific substrate and scale. TBAB: Tetrabutylammonium bromide

Detailed Experimental Protocol (Conventional Method)

This protocol is a representative procedure for the synthesis of 9-(6-bromohexyl)-9H-carbazole.

Materials:

-

Carbazole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

1,6-Dibromohexane

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the carbazole.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

-

Alkylation: Add 1,6-dibromohexane (3.0 to 5.0 eq to favor mono-alkylation) to the mixture. Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and cautiously quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired 9-(6-bromohexyl)-9H-carbazole.

Figure 2: A typical experimental workflow for the synthesis of 9-(6-bromohexyl)-9H-carbazole.

Applications in Drug Development

Carbazole derivatives are prominent scaffolds in medicinal chemistry due to their wide range of biological activities. The 9-(6-bromohexyl)-9H-carbazole and its bis-carbazole analogue serve as crucial building blocks and linkers in the design of novel therapeutics. The flexible hexyl chain allows for the connection of two pharmacophores or the tethering of the carbazole moiety to another functional group. This structural motif is explored in the development of:

-

Anticancer Agents: Bicarbazole derivatives have been investigated as tubulin polymerization inhibitors and for their ability to induce apoptosis in cancer cells.[11]

-

Kinase Inhibitors: The carbazole nucleus is a key component in various kinase inhibitors, including those targeting pathways like mTOR, which are critical in cancer progression.[12]

-

DNA Intercalators: The planar aromatic system of carbazole can intercalate with DNA, a mechanism exploited in the design of certain chemotherapeutics.

The synthesis of N-alkylated carbazoles with functionalized linkers like the 6-bromohexyl group provides a direct route to these and other complex molecular architectures for drug discovery campaigns.

References

- 1. byjus.com [byjus.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Phase-Transfer Catalysis in the Synthesis of 9-(6-bromohexyl)-9H-carbazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(6-bromohexyl)-9H-carbazole is a key synthetic intermediate in the development of various functional materials and pharmaceutical compounds. Its structure, featuring a carbazole moiety linked to a bromohexyl chain, allows for further chemical modifications, making it a versatile building block. The synthesis of this compound is most commonly achieved through the N-alkylation of carbazole with 1,6-dibromohexane. This reaction is significantly enhanced by the use of a phase-transfer catalyst (PTC), which plays a crucial role in overcoming the inherent immiscibility of the reactants and accelerating the reaction rate. This technical guide provides a comprehensive overview of the pivotal role of phase-transfer catalysis in this synthesis, including the underlying mechanism, experimental considerations, and the benefits of this methodology.

Physicochemical Properties of 9-(6-bromohexyl)-9H-carbazole

A clear understanding of the physical and chemical characteristics of the target compound is essential for its synthesis, purification, and subsequent applications.

| Property | Value |

| Molecular Formula | C₁₈H₂₀BrN |

| Molecular Weight | 330.27 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 60 °C |

| CAS Number | 94847-10-6 |

The Challenge of Biphasic Reactions and the Solution of Phase-Transfer Catalysis

The N-alkylation of carbazole with 1,6-dibromohexane presents a classic example of a biphasic reaction. Carbazole, being a weak acid, is typically deprotonated by a strong base, such as sodium hydroxide or potassium hydroxide, to form the carbazolide anion. This anionic nucleophile is soluble in an aqueous or polar phase. On the other hand, the alkylating agent, 1,6-dibromohexane, is soluble in a nonpolar organic solvent. The immiscibility of these two phases creates a significant barrier to the reaction, as the reacting species are separated and can only interact at the phase interface, leading to impractically slow reaction rates.

Phase-transfer catalysis offers an elegant solution to this problem. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a "ferry" to transport the nucleophile from the aqueous or solid phase into the organic phase where the electrophile resides.

The Mechanism of Phase-Transfer Catalyzed N-Alkylation of Carbazole

The catalytic cycle of the phase-transfer catalyzed synthesis of 9-(6-bromohexyl)-9H-carbazole can be broken down into the following key steps:

-

Deprotonation of Carbazole: In the first step, a base deprotonates the carbazole at the nitrogen atom, forming the carbazolide anion. This typically occurs in the aqueous phase or at the solid-liquid interface.

-

Ion Exchange with the Catalyst: The phase-transfer catalyst, a quaternary ammonium cation (Q⁺), exchanges its counter-ion (X⁻) for the carbazolide anion (Carb⁻) at the phase interface. This forms a lipophilic ion pair (Q⁺Carb⁻).

-

Transfer to the Organic Phase: The newly formed ion pair is soluble in the organic phase due to the bulky, nonpolar alkyl groups of the quaternary ammonium cation. It migrates from the interface into the bulk of the organic phase.

-

Nucleophilic Attack: In the organic phase, the "naked" carbazolide anion is highly reactive and performs a nucleophilic attack on the 1,6-dibromohexane. This results in the formation of the desired product, 9-(6-bromohexyl)-9H-carbazole, and the release of a bromide ion.

-

Catalyst Regeneration: The quaternary ammonium cation pairs with the newly formed bromide ion (Q⁺Br⁻) and migrates back to the aqueous or solid phase to repeat the catalytic cycle.

This continuous process efficiently brings the reactants together, leading to a significant increase in the reaction rate and overall yield.

Visualizing the Process: Diagrams

Reaction Scheme

Methodological & Application

Application Notes and Protocols for the Synthesis of Carbazole-Based Hole Transporting Materials from 9-(6-bromohexyl)-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered considerable attention in the field of materials science, particularly for their application in organic electronics. Their inherent electron-rich nature, high thermal stability, and excellent hole-transporting capabilities make them ideal candidates for use as hole transporting materials (HTMs) in various optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The ability to readily functionalize the carbazole core allows for the fine-tuning of its electronic and physical properties to optimize device performance.

This document provides detailed protocols for the synthesis of a model carbazole-based hole transporting material, N,N-diphenyl-6-(9H-carbazol-9-yl)hexan-1-amine , starting from the commercially available precursor, 9-(6-bromohexyl)-9H-carbazole. The synthetic strategy employs a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of carbon-nitrogen bonds.

Synthesis of N,N-diphenyl-6-(9H-carbazol-9-yl)hexan-1-amine

The synthesis is a two-step process starting with the alkylation of carbazole to introduce the hexyl bromide linker, followed by a Buchwald-Hartwig cross-coupling reaction with diphenylamine.

Step 1: Synthesis of 9-(6-bromohexyl)-9H-carbazole

This initial step involves the N-alkylation of carbazole with 1,6-dibromohexane.

Experimental Protocol:

-

Reaction Setup: To a solution of carbazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base, typically potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

-

Addition of Alkylating Agent: Add 1,6-dibromohexane (3.0-5.0 eq) to the reaction mixture.

-